molecular formula C18H15FN+ B15030405 4-[(E)-2-(2-fluorophenyl)ethenyl]-1-methylquinolinium

4-[(E)-2-(2-fluorophenyl)ethenyl]-1-methylquinolinium

Cat. No.: B15030405
M. Wt: 264.3 g/mol
InChI Key: OQNJPNLTJAXZJC-ZHACJKMWSA-N
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Description

4-[(1E)-2-(2-FLUOROPHENYL)ETHENYL]-1-METHYLQUINOLIN-1-IUM is a complex organic compound characterized by its unique structure, which includes a quinoline core substituted with a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1E)-2-(2-FLUOROPHENYL)ETHENYL]-1-METHYLQUINOLIN-1-IUM typically involves a multi-step process. One common method includes the following steps:

    Formation of the Fluorophenyl Intermediate: The initial step involves the synthesis of a fluorophenyl intermediate, which can be achieved through the reaction of fluorobenzene with suitable reagents under controlled conditions.

    Quinoline Core Construction: The quinoline core is then constructed through a series of cyclization reactions involving the fluorophenyl intermediate.

    Final Substitution: The final step involves the substitution of the quinoline core with the fluorophenyl group to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

4-[(1E)-2-(2-FLUOROPHENYL)ETHENYL]-1-METHYLQUINOLIN-1-IUM undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where the fluorophenyl group can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.

Major Products

Scientific Research Applications

4-[(1E)-2-(2-FLUOROPHENYL)ETHENYL]-1-METHYLQUINOLIN-1-IUM has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-[(1E)-2-(2-FLUOROPHENYL)ETHENYL]-1-METHYLQUINOLIN-1-IUM involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Pyridine, 4-[(1E)-2-(4-fluorophenyl)ethenyl]-: This compound shares a similar structure but with a pyridine core instead of quinoline.

    Phenol, 4-[(1E)-2-(2-fluorophenyl)ethenyl]-: Another similar compound with a phenol core.

Uniqueness

4-[(1E)-2-(2-FLUOROPHENYL)ETHENYL]-1-METHYLQUINOLIN-1-IUM is unique due to its quinoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C18H15FN+

Molecular Weight

264.3 g/mol

IUPAC Name

4-[(E)-2-(2-fluorophenyl)ethenyl]-1-methylquinolin-1-ium

InChI

InChI=1S/C18H15FN/c1-20-13-12-14(16-7-3-5-9-18(16)20)10-11-15-6-2-4-8-17(15)19/h2-13H,1H3/q+1/b11-10+

InChI Key

OQNJPNLTJAXZJC-ZHACJKMWSA-N

Isomeric SMILES

C[N+]1=CC=C(C2=CC=CC=C21)/C=C/C3=CC=CC=C3F

Canonical SMILES

C[N+]1=CC=C(C2=CC=CC=C21)C=CC3=CC=CC=C3F

Origin of Product

United States

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